Tert-butyl 2-isocyano-2-methylpropanoate
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Overview
Description
Tert-butyl 2-isocyano-2-methylpropanoate is an organic compound with the molecular formula C8H13NO2. It is a derivative of isocyanide and is known for its unique chemical properties and reactivity. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-isocyano-2-methylpropanoate can be synthesized through a phase-transfer Hofmann carbylamine reaction. The process involves the reaction of tert-butylamine with chloroform in the presence of sodium hydroxide and benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction is carried out in dichloromethane at around 45°C, and the product is obtained by distillation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as described above, with optimizations for large-scale production. The use of efficient stirring, controlled addition of reagents, and proper distillation techniques are crucial for obtaining high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-isocyano-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isocyano group.
Addition Reactions: The compound can undergo addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Sodium hydroxide: Used in the synthesis process.
Chloroform: Acts as a reactant in the Hofmann carbylamine reaction.
Dichloromethane: Used as a solvent in various reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the isocyano group can be replaced by other functional groups, leading to the formation of diverse organic compounds .
Scientific Research Applications
Tert-butyl 2-isocyano-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It is used in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-isocyano-2-methylpropanoate involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl isocyanide: A closely related compound with similar reactivity.
2-Isocyano-2-methylpropane: Another isocyanide derivative with comparable chemical properties.
Uniqueness
Tert-butyl 2-isocyano-2-methylpropanoate is unique due to its specific structure, which combines the tert-butyl group with the isocyano functionality. This combination imparts distinct reactivity and makes it valuable in various chemical applications .
Properties
IUPAC Name |
tert-butyl 2-isocyano-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)10-6/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKLPOLDYHNBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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